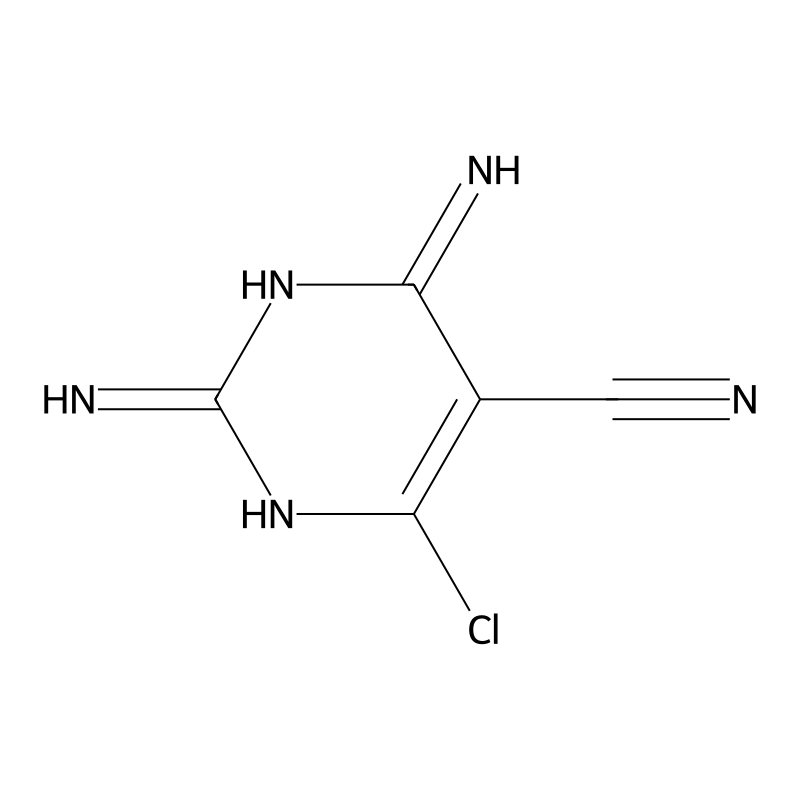2,4-Diamino-6-chloropyrimidine-5-carbonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Anti-Tubercular Activities
Scientific Field: Medicinal Chemistry
Summary of the Application: This compound is used in the development of anti-tubercular drugs.
Methods of Application or Experimental Procedures: The compound was synthesized using a series of reactions. Initially, 2,4-diamino-6-chloropyrimidine was generated from a starting material by treatment with phosphorus oxychloride.
Results or Outcomes: Among the synthesized compounds, compound 16l showed a good anti-TB activity (MIC = 6.25 μg/mL) with a significant selectivity against vero cells.
Synthesis of New Pyrimidine Derivatives
Scientific Field: Organic Chemistry
Summary of the Application: This compound is used in the synthesis of new pyrimidine derivatives using organolithium reagents.
Methods of Application or Experimental Procedures: The reaction occurs via a two-step mechanism involving addition and elimination promoted by DDQ as an oxidising agent to give 2,4-dichloro-6-phenylpyrimidine in 71% yield.
Melamine Detection in Dog Food
Scientific Field: Food Chemistry
Summary of the Application: This compound is used in the detection of melamine in dog food. Melamine is a nitrogen-rich compound that can falsely elevate protein levels in food products, and its presence in pet food has been linked to pet illnesses and deaths.
Methods of Application or Experimental Procedures: The compound is used as a standard in gas chromatography-mass spectrometry (GC-MS) analysis to detect and quantify melamine in dog food.
Results or Outcomes: The use of this compound in GC-MS analysis allows for accurate detection and quantification of melamine in dog food, helping to ensure the safety and quality of pet food products.
Synthesis of 4,6-Disubstituted Pyrimidines
Summary of the Application: This compound is used in the synthesis of 4,6-disubstituted pyrimidines.
Methods of Application or Experimental Procedures: The reaction occurs via a two-step mechanism involving addition and elimination promoted by DDQ as an oxidising agent to give 2,4-dichloro-6-phenylpyrimidine in 71% yield.
Synthesis of Pyrimidine Derivatives
Summary of the Application: This compound is used in the synthesis of new pyrimidine derivatives using organolithium reagents.
2,4-Diamino-6-chloropyrimidine-5-carbonitrile is a heterocyclic compound belonging to the pyrimidine class of organic compounds. It features a pyrimidine ring substituted with two amino groups at positions 2 and 4, a chlorine atom at position 6, and a cyano group at position 5. This unique arrangement of functional groups imparts significant chemical reactivity and biological activity to the compound.
- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, facilitating the synthesis of derivatives.
- Cyclization Reactions: The amino groups can participate in cyclization reactions, leading to the formation of fused heterocycles.
- Condensation Reactions: The amino groups can also engage in condensation reactions with carbonyl compounds, yielding various derivatives.
For example, treatment with phosphorus oxychloride leads to the formation of 2,4-diamino-6-chloropyrimidine from its hydroxylated precursor .
2,4-Diamino-6-chloropyrimidine-5-carbonitrile exhibits notable biological activities. It has been studied for its potential as an antimicrobial agent and has shown effectiveness against various bacterial strains. The presence of amino and cyano groups contributes to its bioactivity by enhancing interactions with biological targets such as enzymes and receptors.
The synthesis of 2,4-diamino-6-chloropyrimidine-5-carbonitrile generally involves several steps:
- Chlorination: Starting from 2,4-diaminopyrimidine, chlorination is performed using phosphorus oxychloride.
- Hydrolysis: The resultant chlorinated compound is then hydrolyzed to yield the target compound in good yields (typically around 85%) .
- Substitution Reactions: Further modifications can be made through nucleophilic substitution at the chlorine site or via other functional group transformations.
Alternative methods include using different starting materials and reaction conditions to optimize yield and purity .
The compound finds applications in various fields:
- Pharmaceuticals: It serves as a precursor for synthesizing biologically active compounds, including potential drugs targeting bacterial infections.
- Agricultural Chemicals: Its derivatives may be explored for use as herbicides or fungicides due to their biological activity.
- Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Interaction studies have highlighted the compound's ability to bind with specific biological targets, such as enzymes involved in bacterial metabolism. These interactions are primarily driven by hydrogen bonding and electrostatic forces due to the presence of amino and cyano groups. Such studies are crucial for understanding its mechanism of action and optimizing its efficacy as an antimicrobial agent.
Several compounds share structural similarities with 2,4-diamino-6-chloropyrimidine-5-carbonitrile. Here are a few notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2,4-Diaminopyrimidine | Two amino groups on pyrimidine | Lacks chlorine and cyano groups |
| 6-Chloropyrimidine | Chlorine at position 6 | No amino groups; less bioactive |
| 5-Cyano-2-amino-4-pyrimidinamine | Cyano group at position 5 | Contains only one amino group |
| 2-Amino-4-chloro-5-cyanopyrimidine | Similar substitution pattern | Different positioning of functional groups |
Each of these compounds exhibits unique properties that differentiate them from 2,4-diamino-6-chloropyrimidine-5-carbonitrile, particularly in terms of their biological activity and reactivity profiles.








